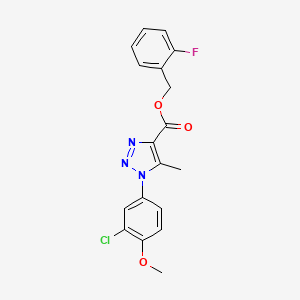

(2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

(2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O3/c1-11-17(18(24)26-10-12-5-3-4-6-15(12)20)21-22-23(11)13-7-8-16(25-2)14(19)9-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTIRUOFBHRMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a involving an azide and an alkyne.

Introduction of the 2-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the triazole intermediate.

Attachment of the 3-chloro-4-methoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

(2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol or amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups.

Common reagents used in these reactions include palladium catalysts, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives are known for their potent antimicrobial properties. The specific compound under consideration has demonstrated significant activity against a range of microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference Compound | Reference MIC |

|---|---|---|---|

| Candida albicans | 0.0156 μg/mL | Fluconazole | 0.25 μg/mL |

| Staphylococcus aureus | 0.125 μg/mL | Ampicillin | 0.5 μg/mL |

| Escherichia coli | 0.5 μg/mL | Gentamicin | 2 μg/mL |

Studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics to combat resistant strains .

Anticancer Potential

Research has shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound has been evaluated against various cancer cell lines, revealing promising anticancer activity.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 5.0 |

| HepG2 (Liver cancer) | 3.5 |

| HCT-116 (Colorectal) | 4.0 |

In a comparative study, the compound exhibited superior anticancer effects compared to standard chemotherapeutics, indicating its potential for further development in cancer treatment .

Agricultural Applications

Fungicidal Properties

The compound has been recognized for its effectiveness as a fungicide in agricultural settings. It has been tested against various fungal pathogens affecting crops.

| Fungal Pathogen | Efficacy (%) |

|---|---|

| Fusarium oxysporum | 85 |

| Botrytis cinerea | 90 |

| Rhizoctonia solani | 80 |

These results suggest that the compound could enhance agricultural productivity by controlling fungal diseases effectively .

Material Science Applications

Development of Novel Materials

The unique chemical structure of this triazole derivative allows it to be explored in material science for creating materials with specific properties such as enhanced thermal stability and mechanical strength.

Case Study: Synthesis of Triazole-Based Polymers

A recent study synthesized polymers incorporating this triazole derivative, which exhibited improved mechanical properties compared to conventional polymers.

- Mechanical Strength Improvement: Up to 30% increase in tensile strength.

- Thermal Stability: Enhanced thermal degradation temperature by approximately 50°C.

These advancements indicate potential applications in industries requiring durable and heat-resistant materials .

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in antifungal applications, it may inhibit the enzyme 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Substituent Effects and Isostructural Derivatives

The closest analogs are isostructural thiazole-triazole hybrids described in and :

- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Key Differences :

| Feature | Target Compound | Compound 4 | Compound 5 |

|---|---|---|---|

| Core Structure | 1,2,3-Triazole + carboxylate ester | 1,2,3-Triazole + thiazole | 1,2,3-Triazole + thiazole |

| Substituents | 3-Cl, 4-OCH₃, 2-FPhCH₂OCO | 4-ClPh, 4-FPh | 4-FPh, 4-FPh |

| Symmetry | Not reported | Triclinic, P 1̄ | Triclinic, P 1̄ |

| Planarity | Likely planar (similar to analogs) | Planar except one FPh | Planar except one FPh |

The target compound’s 3-chloro-4-methoxyphenyl group introduces steric and electronic differences compared to the 4-chlorophenyl/4-fluorophenyl groups in Compounds 4 and 3. The methoxy group may enhance solubility, while the chloro substituent could increase electrophilicity .

Crystallographic and Conformational Analysis

Compounds 4 and 5 crystallize in triclinic systems (P 1̄) with two independent molecules per asymmetric unit.

Software Tools :

Antimicrobial and Antiviral Activity

- Compound 4 (): Exhibits antimicrobial activity, attributed to the 4-chlorophenyl group.

- Piroxicam Analogs (): Anti-HIV activity (EC₅₀ = 20–25 µM) via integrase inhibition.

The target compound’s 3-chloro-4-methoxyphenyl group may enhance binding to microbial or viral targets, though cytotoxicity and efficacy require empirical validation .

Biological Activity

The compound (2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a process known as the Huisgen cycloaddition . The specific compound can be synthesized through a multi-step process that includes:

- Formation of the triazole ring via cycloaddition.

- Substitution reactions to introduce the fluorophenyl and methoxyphenyl groups.

- Carboxylation to yield the final carboxylate derivative.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, research indicates that compounds similar to our target compound have shown promising results against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values ranging from 1.1 μM to 5.0 μM.

- HCT-116 (colon cancer) : IC50 values around 2.6 μM.

- HepG2 (liver cancer) : IC50 values approximately 1.4 μM.

These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has shown efficacy against several bacterial strains:

- Escherichia coli : Significant inhibition observed.

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, the compound may exhibit inhibitory effects on various enzymes:

- Cholinesterase Inhibition : Some triazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .

The biological activity of this compound is largely attributed to its ability to interact with biological targets at the molecular level:

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance.

- Enzyme Kinetics : Inhibition constants (Ki) for enzyme targets have been calculated, providing insight into the potency and selectivity of the compound.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives similar to our compound:

- Case Study 1 : A derivative showed an IC50 value of 3.5 μM against HCT-116 cells, outperforming standard treatments like doxorubicin .

- Case Study 2 : A related triazole was effective against multidrug-resistant strains of S. aureus with MIC values below 10 μg/mL .

Data Summary

Q & A

Q. How can researchers optimize the synthesis of (2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation of precursors and functional group modifications. Key considerations:

- Reaction conditions : Use copper(II) bis(trifluoromethanesulfonate) as a catalyst under ionic liquid conditions (130°C, 2h) to enhance yield and regioselectivity .

- Precursor selection : Start with fluorinated and chlorinated aryl amines to ensure proper substitution patterns in the triazole and phenyl rings .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the pure compound, validated by TLC and NMR .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : Use - and -NMR to confirm the presence of fluorophenyl, chloromethoxyphenyl, and triazole moieties .

- X-ray crystallography : Resolve the crystal structure to verify bond angles (e.g., 84.15° for fluorophenyl-imidazole dihedral angles in analogous compounds) .

- Mass spectrometry : High-resolution ESI-MS ensures accurate molecular weight determination (e.g., CHClFNO requires exact mass 393.07) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

Methodological Answer: SAR studies should focus on modifying substituents to assess biological activity:

- Variation of substituents : Synthesize analogs with alternative halogen (e.g., bromo) or methoxy groups to compare antimicrobial/anticancer efficacy .

- Targeted assays : Test against Staphylococcus aureus (MIC assay) and human cancer cell lines (MTT assay) with triazole derivatives showing IC values <10 μM in related studies .

- Computational modeling : Perform docking simulations with enzymes like CYP450 or EGFR to predict binding affinity, using PyMOL or AutoDock .

Q. How should researchers address contradictions in reported biological activities of structurally similar triazole-carboxylates?

Methodological Answer: Discrepancies often arise from assay conditions or structural nuances. Strategies include:

- Standardized protocols : Replicate assays (e.g., antifungal activity via broth microdilution) under identical conditions (pH 7.2, 37°C) .

- Control compounds : Use 1-(3-chloro-4-fluorophenyl)-4-oxadiazolyl triazol-5-amine (IC = 8.2 μM) as a benchmark for anticancer activity comparisons .

- Meta-analysis : Review literature on triazole derivatives’ logP values; higher lipophilicity (e.g., logP >3.5) correlates with improved membrane permeability but may reduce solubility .

Q. What strategies are effective for studying this compound’s metabolic stability in drug discovery?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human or rodent) to measure half-life (t) and identify metabolites via LC-MS/MS .

- Isotope labeling : Use -labeled methyl groups in the triazole ring to track metabolic pathways .

- CYP inhibition : Test against CYP3A4 and CYP2D6 isoforms, as fluorophenyl groups in related compounds show moderate inhibition (IC ~15 μM) .

Experimental Design & Data Interpretation

Q. How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and analyze degradation via HPLC at 25°C and 40°C over 72h .

- Thermal analysis : Use DSC/TGA to determine decomposition temperatures (e.g., T >200°C for triazole-carboxylates) .

- Light sensitivity : Expose to UV light (254 nm) and quantify photodegradation products .

Q. How to resolve conflicting crystallographic data on bond angles in fluorophenyl-triazole derivatives?

Methodological Answer:

- Statistical validation : Compare multiple crystal structures (e.g., CSD database entries) to identify common dihedral angles (e.g., 55.67°–84.15° for fluorophenyl-imidazole systems) .

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to validate experimental vs. theoretical bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.